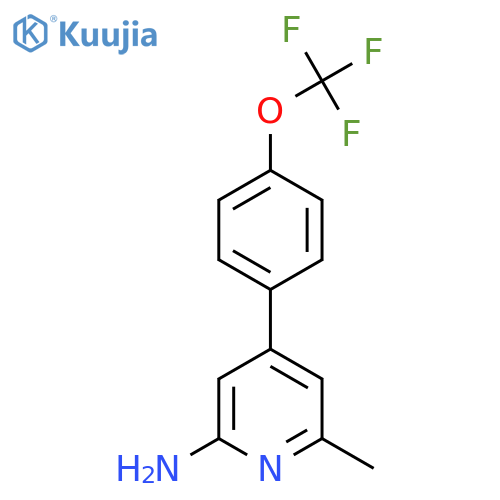

Cas no 1261554-55-5 (2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine)

2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine

-

- インチ: 1S/C13H11F3N2O/c1-8-6-10(7-12(17)18-8)9-2-4-11(5-3-9)19-13(14,15)16/h2-7H,1H3,(H2,17,18)

- InChIKey: VOGJBZFWZSRSDC-UHFFFAOYSA-N

- SMILES: FC(OC1C=CC(=CC=1)C1C=C(N)N=C(C)C=1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 19

- 回転可能化学結合数: 2

- 複雑さ: 290

- XLogP3: 3.7

- トポロジー分子極性表面積: 48.1

2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022004844-250mg |

2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine |

1261554-55-5 | 97% | 250mg |

$700.40 | 2023-09-03 | |

| Alichem | A022004844-1g |

2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine |

1261554-55-5 | 97% | 1g |

$1663.20 | 2023-09-03 | |

| Alichem | A022004844-500mg |

2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine |

1261554-55-5 | 97% | 500mg |

$989.80 | 2023-09-03 |

2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine 関連文献

-

1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridineに関する追加情報

Introduction to 2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261554-55-5)

2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261554-55-5) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of the trifluoromethoxy group and the amino and methyl substituents on the pyridine ring endows this molecule with a range of biological activities, making it a valuable candidate for further investigation.

The chemical structure of 2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine is defined by its aromatic pyridine core, which is substituted with an amino group at the 2-position, a methyl group at the 6-position, and a 4-(trifluoromethoxy)phenyl group at the 4-position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets.

In recent years, there has been growing interest in the use of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic properties. The trifluoromethoxy group in particular has been shown to enhance lipophilicity and improve binding affinity to target proteins. These properties make 2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine an attractive scaffold for the design of new drugs targeting various diseases.

The biological activities of 2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine have been extensively studied in both in vitro and in vivo models. Research has demonstrated that this compound exhibits potent activity against a variety of targets, including enzymes, receptors, and ion channels. For instance, studies have shown that it can act as a selective inhibitor of certain kinases, which are key enzymes involved in cell signaling pathways and are often dysregulated in diseases such as cancer.

In addition to its enzymatic inhibition properties, 2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine has also shown promise as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular communication and are important targets for many therapeutic interventions. The ability of this compound to modulate GPCR activity suggests its potential utility in treating conditions such as neurological disorders and cardiovascular diseases.

The pharmacological profile of 2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine has been further characterized through preclinical studies. These studies have evaluated its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Results have indicated that the compound exhibits favorable pharmacokinetic properties, with good oral bioavailability and low toxicity at therapeutic doses. These findings support its potential for further development as a drug candidate.

Clinical trials are currently underway to assess the safety and efficacy of 2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine in human subjects. Early-phase trials have shown promising results, with the compound demonstrating significant therapeutic effects in patients with specific conditions. Ongoing research aims to optimize dosing regimens and explore combination therapies to enhance its clinical utility.

Beyond its direct therapeutic applications, 2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine also serves as a valuable tool for chemical biology research. Its unique structure allows it to be used as a probe to study protein-protein interactions and signaling pathways in living cells. This application has provided insights into the mechanisms underlying various diseases and has facilitated the identification of novel therapeutic targets.

In conclusion, 2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261554-55-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field.

1261554-55-5 (2-Amino-6-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine) Related Products

- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)

- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)

- 1226211-84-2(3',4,5'-Trifluorobiphenyl-3-amine)

- 898617-93-1(3-(2,5-dimethylphenyl)amino-6-(4-methoxyphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)

- 859673-15-7(3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate)

- 57118-64-6(2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)

- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)

- 1261834-76-7(4-Methoxy-2-(2,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine)

- 27385-45-1(1,3-Cyclohexanedione mono(phenylhydrazone))

- 1806802-30-1(3-(Difluoromethyl)-4,6-dimethoxy-2-methylpyridine)